molecular formula C4H10 B045063 N-Butane-2,2,3,3-D4 CAS No. 24330-31-2

N-Butane-2,2,3,3-D4

Cat. No.: B045063
CAS No.: 24330-31-2
M. Wt: 62.15 g/mol
InChI Key: IJDNQMDRQITEOD-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butane-2,2,3,3-D4 is a deuterated form of butane, where four hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C4H6D4, and it has a molecular weight of 62.15 g/mol . This compound is often used in scientific research due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butane-2,2,3,3-D4 can be synthesized through the catalytic exchange of hydrogen atoms in butane with deuterium atoms. This process typically involves the use of a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of butane and deuterium gas over a catalyst bed. The reaction conditions are optimized to maximize the exchange of hydrogen with deuterium while minimizing side reactions. The product is then purified through distillation and other separation techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

N-Butane-2,2,3,3-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butane-2,2,3,3-D4 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butane-2,2,3,3-D4 involves its participation in chemical reactions where the deuterium atoms can influence reaction rates and pathways. The presence of deuterium atoms can lead to kinetic isotope effects, where the reaction rate is altered due to the difference in bond strength between carbon-deuterium and carbon-hydrogen bonds. This property is exploited in various studies to understand reaction mechanisms and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isotopic labeling, which allows for precise tracing and analysis in scientific studies. The placement of deuterium atoms at specific positions in the molecule provides valuable information on reaction mechanisms and pathways that cannot be obtained with non-deuterated or differently labeled compounds .

Properties

IUPAC Name

2,2,3,3-tetradeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDNQMDRQITEOD-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Butane-2,2,3,3-D4
Reactant of Route 2
N-Butane-2,2,3,3-D4
Reactant of Route 3
N-Butane-2,2,3,3-D4
Reactant of Route 4
N-Butane-2,2,3,3-D4
Reactant of Route 5
N-Butane-2,2,3,3-D4
Reactant of Route 6
N-Butane-2,2,3,3-D4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.